molecular formula C10H7BrO B048030 5-Bromonaphthalen-2-ol CAS No. 116632-05-4

5-Bromonaphthalen-2-ol

Cat. No.: B048030
CAS No.: 116632-05-4
M. Wt: 223.07 g/mol
InChI Key: BZCYULYTYLSGBX-UHFFFAOYSA-N
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Description

5-Bromonaphthalen-2-ol is an organic compound with the molecular formula C10H7BrO It is a brominated derivative of naphthol, specifically substituted at the 5th position with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromonaphthalen-2-ol typically involves the bromination of naphthalen-2-ol. One common method is the electrophilic bromination using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure regioselectivity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher efficiency and yield. The use of photoredox catalysis has also been explored to achieve bromination under milder conditions, utilizing visible light to activate the brominating agent .

Chemical Reactions Analysis

Types of Reactions: 5-Bromonaphthalen-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands are typical.

Major Products:

    Substitution Reactions: Products include various substituted naphthols.

    Oxidation Reactions: Products include naphthoquinones.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

5-Bromonaphthalen-2-ol has several applications in scientific research:

Comparison with Similar Compounds

    1-Bromonaphthalen-2-ol: Similar structure but with bromine at the 1st position.

    6-Bromonaphthalen-2-ol: Bromine substituted at the 6th position.

    2-Bromonaphthalen-1-ol: Hydroxyl group at the 1st position and bromine at the 2nd position.

Comparison: 5-Bromonaphthalen-2-ol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it may exhibit different regioselectivity in reactions and distinct biological activities .

Properties

IUPAC Name

5-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCYULYTYLSGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629952
Record name 5-Bromonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-05-4
Record name 5-Bromonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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